molecular formula C23H19BN6 B8458851 2-(3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

2-(3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

Cat. No. B8458851
M. Wt: 390.2 g/mol
InChI Key: FYWNILNYUZPEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08952008B2

Procedure details

A room temperature solution of 2-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-2,3-dihydro-1H-1,3-diaza-2-boraphenalene (Preparation 61, 7.8 g, 21.1 mmol), 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine (Preparation 8, 2.6 g, 14.1 mmol) and cesium carbonate (13.8 g, 42.3 mmol) in dioxane (160 mL) and water (13 mL) was degassed. 1,1′-bis(di-tert-butylphosphino) ferrocene palladium dichloride (0.91 g, 1.4 mmol) was then added in one portion and the reaction mixture was again purged with nitrogen gas three times. The resultant solution was then stirred at reflux for 16 hours. The reaction mixture was cooled to room temperature then filtered and concentrated in vacuo. The residue was purified by silica gel column chromatography eluting with CH2Cl2:MeOH, 50:1 to afford the title compound as a yellow solid in 83.6% yield.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0.91 g
Type
catalyst
Reaction Step Two
Yield
83.6%

Identifiers

REACTION_CXSMILES
CC1(C)C(C)(C)OB([C:9]2[CH:10]=[C:11]([B:15]3[NH:26][C:25]4[C:27]5[C:21]([CH:22]=[CH:23][CH:24]=4)=[CH:20][CH:19]=[CH:18][C:17]=5[NH:16]3)[CH:12]=[CH:13][CH:14]=2)O1.Cl[C:30]1[C:31]2[N:38]=[CH:37][N:36]([CH2:39][CH3:40])[C:32]=2[N:33]=[N:34][CH:35]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1.O.[Pd](Cl)Cl.C(P(C(C)(C)C)[C-]1C=CC=C1)(C)(C)C.[C-]1(P(C(C)(C)C)C(C)(C)C)C=CC=C1.[Fe+2]>[CH2:39]([N:36]1[C:32]2[N:33]=[N:34][CH:35]=[C:30]([C:9]3[CH:10]=[C:11]([B:15]4[NH:26][C:25]5[C:27]6[C:21]([CH:22]=[CH:23][CH:24]=5)=[CH:20][CH:19]=[CH:18][C:17]=6[NH:16]4)[CH:12]=[CH:13][CH:14]=3)[C:31]=2[N:38]=[CH:37]1)[CH3:40] |f:2.3.4,7.8.9.10|

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=C(C=CC1)B1NC=2C=CC=C3C=CC=C(N1)C23)C
Name
Quantity
2.6 g
Type
reactant
Smiles
ClC=1C2=C(N=NC1)N(C=N2)CC
Name
cesium carbonate
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
160 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
13 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.91 g
Type
catalyst
Smiles
[Pd](Cl)Cl.C(C)(C)(C)P([C-]1C=CC=C1)C(C)(C)C.[C-]1(C=CC=C1)P(C(C)(C)C)C(C)(C)C.[Fe+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resultant solution was then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was again purged with nitrogen gas three times
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C=NC2=C1N=NC=C2C=2C=C(C=CC2)B2NC=1C=CC=C3C=CC=C(N2)C13
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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